molecular formula C5H9IO B3051912 5-Iodopentan-2-one CAS No. 3695-29-2

5-Iodopentan-2-one

Cat. No. B3051912
CAS RN: 3695-29-2
M. Wt: 212.03 g/mol
InChI Key: RZXWNQYIRHMNTQ-UHFFFAOYSA-N
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Description

5-Iodopentan-2-one is a chemical compound with the formula C₅H₉IO . It is also known as 5-Iodo-2-pentanone .


Synthesis Analysis

The synthesis of 5-Iodopentan-2-one involves the use of 2-acetylbutyrolactone and hydroiodic acid . The two solutions are pumped at a rate of 1.0 mL min −1 using peristaltic pumps through a 10 mL coil at 80 °C .


Molecular Structure Analysis

The molecular formula of 5-Iodopentan-2-one is C₅H₉IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Scientific Research Applications

Electrochemical Reduction

5-Iodopentan-2-one and related compounds have been studied in the context of electrochemical reduction. Research on 1,5-dibromo-, 1,5-diiodo-, 1-bromo-5-chloro-, and 1-chloro-5-iodopentane shows the potential of these compounds in generating various organic products through intramolecular cyclization and electrochemical processes (Pritts & Peters, 1994).

Laser-Induced Ionization

Studies have investigated the interaction of alkyl iodides, including 1-iodopentane, with strong laser fields. These interactions, analyzed using mass spectrometry, have implications for understanding molecular ionization mechanisms, which are relevant in various scientific fields (Siozos et al., 2005).

Vibration Spectra and Rotational Isomerism

Research on 1-iodopentane has contributed to understanding the vibration spectra and rotational isomerism in chain molecules. These studies have implications for understanding molecular structures and behaviors in different states of aggregation (Matsuura et al., 1979).

Photochemical Decomposition

The photooxidation of iodopentane isomers, which includes compounds similar to 5-iodopentan-2-one, has been explored to study the self-reactions of pentyl peroxyl radicals. This research is significant in understanding the chemical reactions under photochemical conditions (Heimann et al., 2002).

Aldol Condensation in Catalysis

5-Iodopentan-2-one analogs have been used in studying the aldol condensation of ketones on activated alumina. Such studies are crucial for understanding catalytic processes and reaction pathways in organic chemistry (Bell et al., 1984).

properties

IUPAC Name

5-iodopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9IO/c1-5(7)3-2-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXWNQYIRHMNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337057
Record name 5-Iodopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodopentan-2-one

CAS RN

3695-29-2
Record name 5-Iodopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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